

Application Note: Quantification of Ergometrine in Grain Samples using LC-MS/MS

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Compound of Interest

Compound Name: Ergometrine

Cat. No.: B1599879

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Abstract

This application note details a robust and sensitive method for the quantification of **ergometrine** in various grain samples, including rye and wheat, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Ergometrine**, an epimer of the ergot alkaloid ergometrine, is a mycotoxin produced by fungi of the *Claviceps* genus, which can contaminate cereal grains.[1][2] Monitoring its levels is crucial for food and feed safety. The described protocol, employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by UHPLC-MS/MS analysis, provides high sensitivity and accuracy for the detection of **ergometrine** and other ergot alkaloids.[1]

Introduction

Ergot alkaloids are a class of mycotoxins produced by fungi, primarily *Claviceps purpurea*, that infect cereals and grasses.[1] Rye is particularly susceptible, but other grains like wheat, barley, and oats can also be affected.[1][2] These toxins can cause ergotism in humans and animals, a condition with severe vasoconstrictive and neurotropic effects.[3] **Ergometrine** is the inactive C-8 epimer of ergometrine. Due to the potential for epimerization between the active "-ine" and inactive "-inine" forms, it is essential to quantify both to accurately assess the total contamination level.[4] This document provides a detailed protocol for the extraction, separation, and quantification of **ergometrine** in grain matrices using LC-MS/MS.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from established methods for ergot alkaloid analysis in cereals.[1][5]

Materials:

- Homogenized grain flour (20 g)[2]
- Extraction solvent: Acetonitrile/Ammonium Carbonate solution (84:16, v/v)[2][6]
- Mycosep® 150 Ergot push-through SPE columns (or equivalent C18 SPE cartridge)[2][7]
- Centrifuge
- Horizontal shaker[5]
- Nitrogen evaporator
- Reconstitution solvent: Methanol[1] or Acetonitrile/water (1:1, v/v) with ammonium carbonate buffer[8]

Procedure:

- Weigh 5-20 g of the homogenized grain sample into a 50 mL centrifuge tube.[5][9]
- Add 40-100 mL of the extraction solvent (Acetonitrile/Ammonium Carbonate).[5][9]
- Shake vigorously on a horizontal shaker for 30-60 minutes.[5][9]
- Centrifuge the extract for 10 minutes at 4000 g.[9]
- Take an aliquot of the supernatant and apply it to a Mycosep® 150 Ergot SPE column for cleanup.[2] Alternatively, a C18 SPE cartridge can be used.[7]
- Collect the purified extract.
- Evaporate an aliquot of the purified extract to dryness under a gentle stream of nitrogen.[1]

- Reconstitute the dried extract in a suitable volume of the reconstitution solvent.[1]
- Filter the reconstituted sample through a 0.22 µm filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][3]

LC Parameters:

- Column: A C18 column stable at alkaline pH (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50mm, 1.8 µm).[5]
- Mobile Phase A: Water with ammonium carbonate
- Mobile Phase B: Acetonitrile
- Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration. A gradient from 95% A to 20% A in 15 minutes can be used.[6]
- Flow Rate: 0.2 - 0.4 mL/min
- Injection Volume: 2-10 µL
- Column Temperature: 40 °C

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
- Monitoring Mode: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 0.5 kV[1]
- Source Temperature: 150 °C[1]

- Desolvation Temperature: 450 °C[1]
- Gas Flows: Cone nitrogen and desolvation gas flows of 150 and 1000 L/h, respectively.[1]

MRM Transitions for **Ergometrinine**: The protonated molecule $[M+H]^+$ is used as the precursor ion. At least two MRM transitions should be monitored for quantification and confirmation.

Analyte	Precursor Ion (m/z)	Product Ion (Quantifier) (m/z)	Product Ion (Qualifier) (m/z)	Collision Energy (eV)
Ergometrinine	326.0	223.1	208.0	Varies by instrument, requires optimization

Note: The specific collision energies need to be optimized for the instrument in use.[7]

Data Presentation

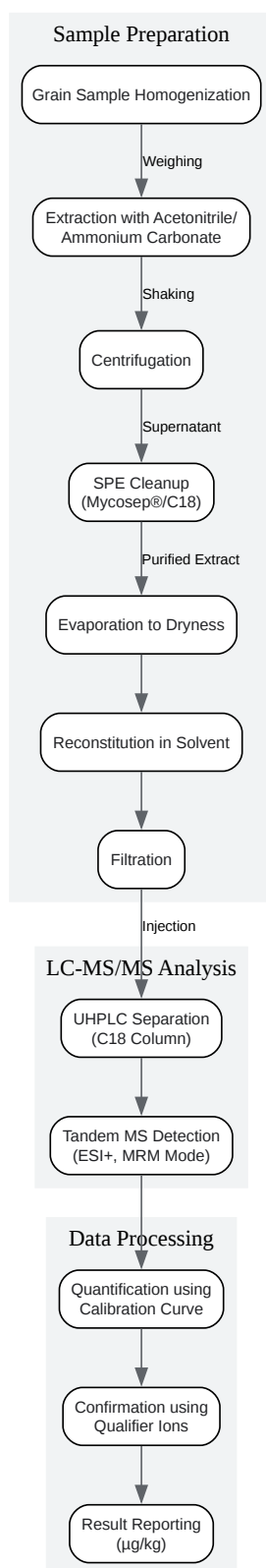
The following table summarizes the quantitative data for **ergometrinine** and related ergot alkaloids in various grain samples from published studies.

Grain Type	Analyte	LOQ (µg/kg)	Concentration Range Detected (µg/kg)	Reference
Wheat	Ergometrinine	0.17 - 2.78	-	[10]
Wheat	Ergometrine	1.0	-	[2]
Rye	Ergometrinine	0.17 - 2.78	-	[10]
Rye	Ergometrine	10.0	-	[2]
Cereal-based Baby Food	Ergometrinine	0.1 - 0.5	Detected in 16 out of 49 samples	[1]
Rye Flour	Ergonovine (Ergometrine)	23	Not detected above LOQ	[7]

LOQ: Limit of Quantification

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of **ergometrinine** in grain samples.



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Caption: Experimental workflow for **ergometrinine** quantification in grain.

The following diagram illustrates the logical relationship of the key steps in the analytical method.



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Caption: Logical flow of the analytical procedure.

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